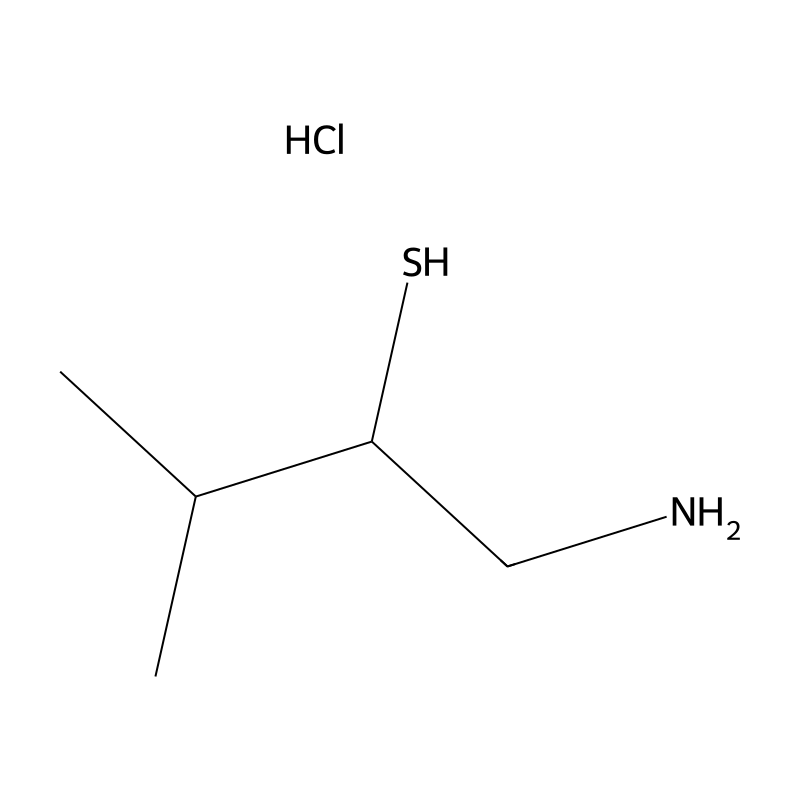1-Amino-3-methylbutane-2-thiol;hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-Amino-3-methylbutane-2-thiol; hydrochloride, also known as isopentylamine hydrochloride, is an organic compound with the molecular formula CHClNS and a molecular weight of approximately 155.68 g/mol. This compound features a primary amine group, which is notable for its ability to participate in various
Currently, there is no specific information available on the mechanism of action of isopentylamine hydrochloride in biological systems.
- Hydrolysis: In aqueous solutions, this compound can hydrolyze to regenerate isopentylamine and hydrochloric acid:
- Alkylation: The primary amine group can react with alkylating agents to form various derivatives, which may be useful in synthesizing more complex organic molecules.
The synthesis of 1-amino-3-methylbutane-2-thiol; hydrochloride typically involves the reaction of isopentylamine with hydrochloric acid. This straightforward method allows for the production of the hydrochloride salt from the free base form of the amine. Additionally, various synthetic routes may involve the use of thiolating agents to introduce the thiol group into the molecule.
1-Amino-3-methylbutane-2-thiol; hydrochloride has several applications:
- Research: It serves as a reagent in organic synthesis and can be used in studies involving amine chemistry.
- Pharmaceuticals: Given its structural properties, it may be explored for potential therapeutic applications or as a building block for drug development.
- Chemical Industry: It can be utilized in the production of specialty chemicals and in formulations requiring amine or thiol functionalities.
While specific interaction studies for 1-amino-3-methylbutane-2-thiol; hydrochloride are not extensively documented, compounds with similar structures often exhibit diverse interactions with biological macromolecules. Such interactions may include binding to receptors or enzymes, influencing metabolic pathways, or participating in redox reactions due to the presence of the thiol group. Further research would be necessary to elucidate these interactions and their implications fully.
Several compounds share structural similarities with 1-amino-3-methylbutane-2-thiol; hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-2-butanethiol | CHS | Contains a thiol group; known for strong odors |
| 2-Aminopropane-1-thiol | CHNS | Simpler structure; potential biological activity |
| 3-Amino-2-methylbutane-2-thiol | CHNS | Similar amine and thiol functionalities |
| Isopentylamine | CHN | Parent compound without thiol functionality |
Uniqueness: The unique aspect of 1-amino-3-methylbutane-2-thiol; hydrochloride lies in its specific combination of a branched alkyl chain with both amino and thiol functionalities, which may impart distinct chemical reactivity and potential biological interactions compared to simpler amines or thiols.








